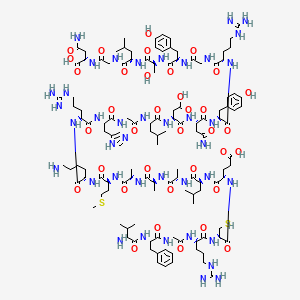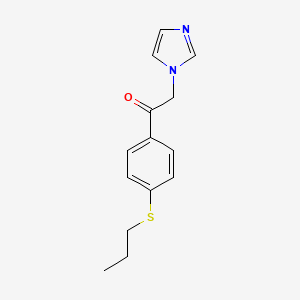
n-(5-Chloropentanoyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloropentanoyl)leucine is a chemical compound that combines the structural elements of 5-chloropentanoyl chloride and leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropentanoyl)leucine typically involves the reaction of 5-chloropentanoyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve leucine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 5-chloropentanoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
N-(5-Chloropentanoyl)leucine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 5-chloropentanoic acid and leucine.
Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Hydrolysis: 5-chloropentanoic acid and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
N-(5-Chloropentanoyl)leucine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and specialty chemicals.
作用機序
The mechanism of action of N-(5-Chloropentanoyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Chloropentanoyl chloride: A precursor used in the synthesis of N-(5-Chloropentanoyl)leucine.
Leucine: An essential amino acid that is a component of this compound.
N-Acetyl-leucine: A modified form of leucine with different pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties
特性
CAS番号 |
5464-41-5 |
|---|---|
分子式 |
C11H20ClNO3 |
分子量 |
249.73 g/mol |
IUPAC名 |
2-(5-chloropentanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20ClNO3/c1-8(2)7-9(11(15)16)13-10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
KLRYJQNMJWGJLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



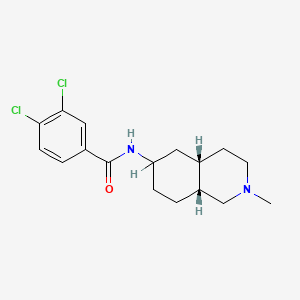
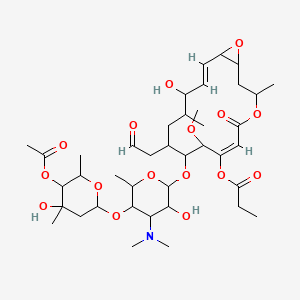
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
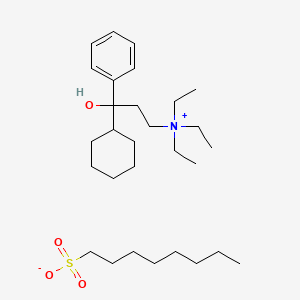
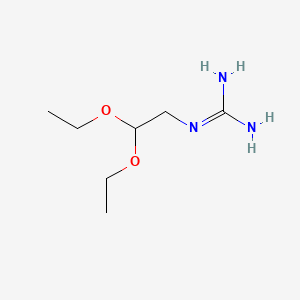
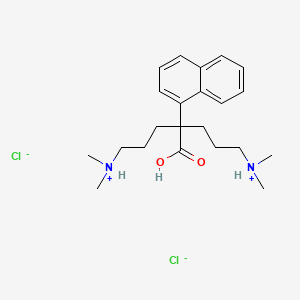
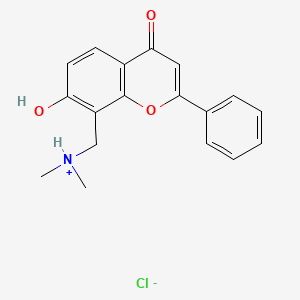

![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)

